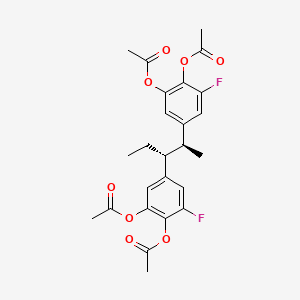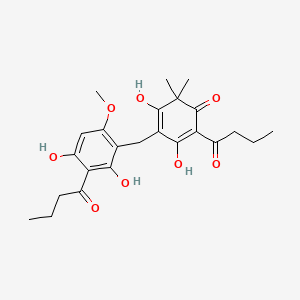![molecular formula C58H45Cl2N7O18 B10784011 (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10784011.png)
(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Teicoplanin aglycone is a key component of the glycopeptide antibiotic teicoplanin, which is produced by the actinobacterium Actinoplanes teichomyceticus . Teicoplanin is used to treat severe infections caused by multidrug-resistant Gram-positive pathogens . The aglycone is the core structure of teicoplanin, consisting of a heptapeptide backbone that is crucial for its antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of teicoplanin aglycone involves the assembly of a heptapeptide backbone through nonribosomal peptide synthetases (NRPS) . The process includes the incorporation of non-proteinogenic amino acids, such as 3-chloro-β-hydroxytyrosine, into the growing peptide chain . The aglycone is then decorated with sugar residues and an aliphatic side chain to form the mature lipoglycopeptide .
Industrial Production Methods: Teicoplanin is primarily produced through fermentation of Actinoplanes teichomyceticus . The fermentation process is optimized to enhance the yield of teicoplanin, which is then purified to obtain the aglycone . Industrial production also involves genetic and nutritional modifications to improve the efficiency of teicoplanin biosynthesis .
Chemical Reactions Analysis
Types of Reactions: Teicoplanin aglycone undergoes various chemical reactions, including halogenation, glycosylation, and acylation . Halogenation involves the incorporation of chlorine atoms into the tyrosine and β-hydroxytyrosine residues . Glycosylation adds sugar residues to the aglycone, while acylation attaches an aliphatic side chain .
Common Reagents and Conditions:
Halogenation: Chlorination is catalyzed by the enzyme Tei8*.
Glycosylation: Glycosyltransferases such as Tei1, Tei3*, and Tei10* catalyze the transfer of sugar residues.
Acylation: Acyltransferase Tei11* is responsible for attaching the aliphatic side chain.
Major Products: The major products of these reactions are the mature lipoglycopeptide forms of teicoplanin, which exhibit enhanced antibacterial activity .
Scientific Research Applications
Teicoplanin aglycone has several scientific research applications:
Mechanism of Action
Teicoplanin aglycone exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls . It binds to the D-Ala-D-Ala terminus of lipid II, a key precursor in peptidoglycan biosynthesis, thereby preventing the cross-linking of peptidoglycan chains and leading to bacterial cell death . This mechanism is similar to that of vancomycin, another glycopeptide antibiotic .
Comparison with Similar Compounds
Teicoplanin aglycone is unique among glycopeptide antibiotics due to its specific structure and the presence of non-proteinogenic amino acids . Similar compounds include:
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different structural features.
UK-68,597: Another glycopeptide produced by Actinoplanes species, with structural differences in glycosylation patterns.
Teicoplanin aglycone’s unique structure and biosynthetic pathway make it a valuable compound for research and clinical applications.
Properties
Molecular Formula |
C58H45Cl2N7O18 |
|---|---|
Molecular Weight |
1198.9 g/mol |
IUPAC Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C58H45Cl2N7O18/c59-32-9-21-1-7-38(32)84-41-16-26-17-42(51(41)74)85-39-8-4-24(14-33(39)60)50(73)49-57(80)66-48(58(81)82)31-19-28(69)20-37(72)43(31)30-13-23(3-5-35(30)70)45(54(77)67-49)64-56(79)47(26)65-55(78)46-25-11-27(68)18-29(12-25)83-40-15-22(2-6-36(40)71)44(61)53(76)62-34(10-21)52(75)63-46/h1-9,11-20,34,44-50,68-74H,10,61H2,(H,62,76)(H,63,75)(H,64,79)(H,65,78)(H,66,80)(H,67,77)(H,81,82)/t34-,44+,45-,46+,47-,48+,49+,50-/m1/s1 |
InChI Key |
DKVBOUDTNWVDEP-YHXGLDAESA-N |
Isomeric SMILES |
C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N)O)O)C(=O)N[C@@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Canonical SMILES |
C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC5=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783934.png)
![[(1S,2R,3R,4R,5R,6S,8R,9R,10R,13R,14R,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783939.png)

![(1S,5R,8R,10S,11R,14S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B10783947.png)
![[(2R,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783948.png)

![Methyl 9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B10783965.png)

![(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783977.png)
![[(1S,2R,4R,5R,6S,8R,9R,13R,14R,16S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783984.png)
![(5R,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B10783996.png)
![(1S,2R,4R,5S,6S,7S,8R,9R,13R,14R,16S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10784000.png)

